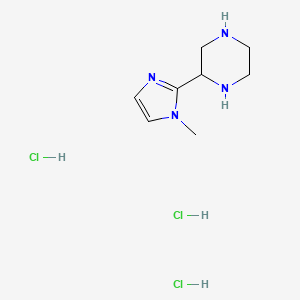

2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride

説明

“2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” is a chemical compound with the CAS Number: 1798700-80-7 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied. Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . A ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields .Molecular Structure Analysis

The molecular formula of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” is C8H17Cl3N4. The InChI code is 1S/C9H16N4/c1-12-5-4-11-9 (12)8-13-6-2-10-3-7-13/h4-5,10H,2-3,6-8H2,1H3 .Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .科学的研究の応用

I will now provide a comprehensive analysis of the scientific research applications of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride”, focusing on six unique applications. Each application will be detailed in its own section with a clear and descriptive heading.

Medicinal Drugs

Imidazole-based compounds, including derivatives like “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride”, are widely researched for their potential as medicinal drugs. They have been studied for various therapeutic effects, including antifungal, antibacterial, and antitubercular activities. The compound’s structure suggests it could interact with biological targets to modulate their activity .

Agrochemicals

These compounds also find applications in the agrochemical industry. Their potential to act as fungicides or pesticides makes them valuable for protecting crops and ensuring food security. The specific interactions with pests or plant pathogens could be explored using “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” as a base molecule for developing new agrochemicals .

Human-Made Materials

Imidazole derivatives are used in the synthesis of human-made materials such as polymers and resins. Their incorporation into materials can impart desirable properties like thermal stability, chemical resistance, and mechanical strength. Research into how “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” can contribute to material science is a promising field .

Supramolecular Ligands

The structural features of imidazole-based compounds make them suitable candidates as supramolecular ligands. They can form complexes with metals and other entities, which can be utilized in catalysis or sensor technologies. The binding properties of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” could be harnessed for such applications .

Biomimetic Catalysts

Imitating biological processes, imidazole compounds can act as biomimetic catalysts in chemical reactions. They can mimic enzymes and catalyze reactions under mild conditions, which is beneficial for industrial processes. The catalytic potential of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” is an area worth exploring .

Artificial Acceptors

In electronic applications, imidazole derivatives can function as artificial acceptors due to their electron-rich nature. They could be used in designing electronic devices or energy storage systems. Investigating the electronic properties of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” could lead to new advancements in this field .

作用機序

Target of Action

It has been noted for itsantiparasitic and antimicrobial activities, suggesting that it may target specific enzymes or proteins in these organisms.

Mode of Action

Given its noted biological activities, it is likely that it interacts with its targets, leading to inhibition or disruption of essential biological processes in the targeted organisms .

Biochemical Pathways

Given its antimicrobial and antiparasitic activities, it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation of these organisms .

Result of Action

The result of the action of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride is the inhibition of the growth of targeted organisms, as evidenced by the zones of inhibition observed in antimicrobial and antiparasitic activity testing.

特性

IUPAC Name |

2-(1-methylimidazol-2-yl)piperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.3ClH/c1-12-5-4-11-8(12)7-6-9-2-3-10-7;;;/h4-5,7,9-10H,2-3,6H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHQXHDJIOFSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CNCCN2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride | |

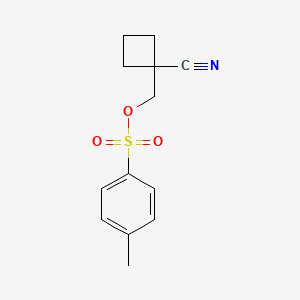

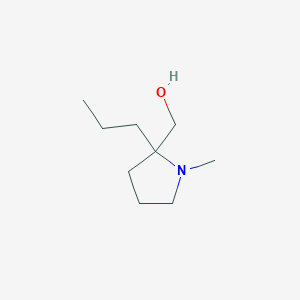

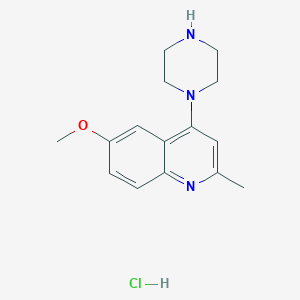

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)

![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)

![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)

![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1433420.png)

![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B1433423.png)

![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)